molecular formula C24H27N5O5 B12947886 (S)-4-Amino-2-((R)-2-((S)-2-amino-3-phenylpropanamido)-3-(1H-indol-3-yl)propanamido)-4-oxobutanoic acid

(S)-4-Amino-2-((R)-2-((S)-2-amino-3-phenylpropanamido)-3-(1H-indol-3-yl)propanamido)-4-oxobutanoic acid

Cat. No.: B12947886
M. Wt: 465.5 g/mol
InChI Key: NJONQBYLTANINY-SXLOBPIMSA-N
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Description

(S)-4-Amino-2-(®-2-((S)-2-amino-3-phenylpropanamido)-3-(1H-indol-3-yl)propanamido)-4-oxobutanoic acid is a complex organic compound with a unique structure that includes amino acids, indole, and phenyl groups. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-Amino-2-(®-2-((S)-2-amino-3-phenylpropanamido)-3-(1H-indol-3-yl)propanamido)-4-oxobutanoic acid typically involves multiple steps, including the coupling of amino acids and the formation of peptide bonds. One common method involves the use of solid-phase peptide synthesis (SPPS), where the compound is assembled step-by-step on a solid support. The reaction conditions often include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents such as carbodiimides to facilitate peptide bond formation.

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis, depending on the desired yield and purity. The process may also include purification steps such as high-performance liquid chromatography (HPLC) to ensure the final product’s quality.

Chemical Reactions Analysis

Types of Reactions

(S)-4-Amino-2-(®-2-((S)-2-amino-3-phenylpropanamido)-3-(1H-indol-3-yl)propanamido)-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The indole and phenyl groups can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The amino groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and electrophiles such as alkyl halides. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

(S)-4-Amino-2-(®-2-((S)-2-amino-3-phenylpropanamido)-3-(1H-indol-3-yl)propanamido)-4-oxobutanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential role in protein-protein interactions and enzyme inhibition.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-4-Amino-2-(®-2-((S)-2-amino-3-phenylpropanamido)-3-(1H-indol-3-yl)propanamido)-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by mimicking natural ligands. The pathways involved can include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-Amino-3-phenylpropanoic acid: A simpler amino acid with a phenyl group.

    (S)-2-Amino-3-(1H-indol-3-yl)propanoic acid: An amino acid with an indole group.

    (S)-4-Amino-2-(®-2-((S)-2-amino-3-phenylpropanamido)-3-(1H-indol-3-yl)propanamido)-4-oxobutanoic acid: The compound of interest, which combines both phenyl and indole groups.

Uniqueness

The uniqueness of (S)-4-Amino-2-(®-2-((S)-2-amino-3-phenylpropanamido)-3-(1H-indol-3-yl)propanamido)-4-oxobutanoic acid lies in its complex structure, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C24H27N5O5

Molecular Weight

465.5 g/mol

IUPAC Name

(2S)-4-amino-2-[[(2R)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C24H27N5O5/c25-17(10-14-6-2-1-3-7-14)22(31)28-19(23(32)29-20(24(33)34)12-21(26)30)11-15-13-27-18-9-5-4-8-16(15)18/h1-9,13,17,19-20,27H,10-12,25H2,(H2,26,30)(H,28,31)(H,29,32)(H,33,34)/t17-,19+,20-/m0/s1

InChI Key

NJONQBYLTANINY-SXLOBPIMSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)N[C@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CC(=O)N)C(=O)O)N

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CC(=O)N)C(=O)O)N

Origin of Product

United States

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